molecular formula C13H9N3O3S B512572 2,4-dihydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide

2,4-dihydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B512572
M. Wt: 287.30 g/mol
InChI Key: XQZTVKOKJKXPFB-UHFFFAOYSA-N
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Description

2,4-dihydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C13H9N3O3S and its molecular weight is 287.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4-Dihydroxy-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and any notable case studies or research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with both hydroxyl and thiazole groups. Its molecular formula is C10H8N2O3SC_{10}H_{8}N_{2}O_{3}S, and it has a molecular weight of approximately 240.25 g/mol. The presence of the thiazole ring is significant as it is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline-based compounds, including this compound. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines.

  • Cell Cycle Arrest : The compound has been shown to block cell cycle progression in human colon cancer cells (HCT-116), particularly inducing an arrest in the S phase. This effect is associated with the induction of DNA double-strand breaks, leading to apoptosis in cancer cells .
  • Lysosomal Accumulation : In addition to cell cycle arrest, the compound accumulates in lysosomes, which contributes to its cytotoxic effects by inhibiting autophagy—a critical process for cancer cell survival .

Antimicrobial Activity

Apart from its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

Research has indicated that related quinoline derivatives show moderate to good antimicrobial activity with MIC values ranging from 4.69 to 22.9 µM against several bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data for the compound is limited, its structural similarities suggest potential efficacy.

Case Studies

A notable study involving similar compounds demonstrated their effectiveness against resistant strains of cancer cells and bacteria. For instance:

  • Cancer Cell Lines : Quinoline derivatives were tested on multiple human cancer lines, showing significant inhibition of growth and induction of apoptosis through various pathways .
  • Antimicrobial Testing : Compounds structurally related to this compound were evaluated for their antimicrobial properties against resistant strains of Plasmodium falciparum, indicating a broader spectrum of biological activity .

Research Findings Summary Table

Property Findings
Molecular Formula C10H8N2O3SC_{10}H_{8}N_{2}O_{3}S
Molecular Weight 240.25 g/mol
Anticancer Activity Induces S-phase arrest; causes DNA damage
Mechanism Lysosomal accumulation; autophagy inhibition
Antimicrobial Activity Effective against Gram-positive/negative bacteria

Properties

IUPAC Name

4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c17-10-7-3-1-2-4-8(7)15-11(18)9(10)12(19)16-13-14-5-6-20-13/h1-6H,(H,14,16,19)(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZTVKOKJKXPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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